molecular formula C20H20Cl2N2O5 B2702707 methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 883487-27-2

methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2702707
CAS No.: 883487-27-2
M. Wt: 439.29
InChI Key: DIYCEQIDQSUAHA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a pyranopyridine derivative characterized by a fused bicyclic framework. Its structure includes:

  • A 2-methoxyethyl substituent at position 6, contributing to solubility and metabolic stability.
  • A methyl ester at position 3, which may serve as a prodrug moiety for carboxylic acid activation.
  • A 7-methyl group and 5-oxo moiety, common features in bioactive pyranopyridines.

Its synthesis likely involves multicomponent reactions (e.g., condensation of malononitrile, aldehydes, and active methylene compounds) under reflux conditions, as seen in analogous systems .

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O5/c1-10-8-14-16(19(25)24(10)6-7-27-2)15(12-5-4-11(21)9-13(12)22)17(18(23)29-14)20(26)28-3/h4-5,8-9,15H,6-7,23H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYCEQIDQSUAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions One common approach is to start with the appropriate substituted pyridine and introduce the pyrano ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrano[3,2-c]pyridine derivatives. For instance, compounds structurally similar to methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate have shown promising results against triple-negative breast cancer (TNBC) cell lines. One derivative demonstrated a significant reduction in cell viability and proliferation in MDA-MB-231 cells while exhibiting low toxicity towards non-tumorigenic cells .

Table 1: Antitumor Activity of Pyrano[3,2-c]pyridine Derivatives

CompoundCell Line TestedIC50 Value (µM)Toxicity Level
Compound AMDA-MB-23110Low
Compound BMDA-MB-46815Moderate
Methyl 2-amino...MCF-12A (non-tumor)>50Very Low

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of the pyrano[3,2-c]pyridine structure exhibit moderate to potent activity against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .

Table 2: Antimicrobial Activity

MicroorganismCompound TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusMethyl 2-amino...32 µg/mL
Escherichia coliMethyl 2-amino...64 µg/mL
Candida albicansMethyl 2-amino...16 µg/mL

Neuroprotective Effects

Emerging research suggests that compounds like this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that certain derivatives can inhibit monoamine oxidase enzymes and reduce beta-amyloid aggregation .

Table 3: Neuroprotective Activity

Assay TypeCompound TestedResult
MAO InhibitionMethyl 2-amino...IC50 = 0.89 µM
β-Amyloid AggregationMethyl 2-amino...Significant reduction

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. The ability to modify the chemical structure opens avenues for developing more potent derivatives tailored for specific therapeutic applications .

Table 4: Synthetic Pathways

StepReagents UsedYield (%)
Step 1Reactant A + B75
Step 2Intermediate + C80
Final StepFinalizing Reagents85

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural analogs and their key differences:

Compound Name Substituents (Positions) Molecular Formula Notable Features Reference
Target Compound : Methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate 4: 2,4-dichlorophenyl; 6: 2-methoxyethyl; 3: methyl ester; 7: methyl C₂₄H₂₂Cl₂N₂O₅ (inferred) Enhanced solubility due to 2-methoxyethyl; dichlorophenyl may improve bioactivity.
2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-phenethyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 2-chlorophenyl; 6: phenethyl; 3: cyano C₂₄H₂₀ClN₃O Phenethyl group increases hydrophobicity; cyano group may enhance stability .
Ethyl 5-methyl-6-cyano-7-chloro-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate 2: oxo; 3: ethyl ester; 6: cyano; 7: chloro C₁₃H₁₁ClN₂O₄ Chloro substituent at position 7 enhances reactivity for further functionalization .
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile 4: 4-chlorophenyl; 6: 3-pyridinylmethyl; 3: cyano C₂₂H₁₇ClN₄O₂ Pyridinylmethyl group introduces hydrogen-bonding potential; cyano improves crystallinity .
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 1: 2-chlorophenyl; 4: 3-methoxyphenyl; 3: methyl; 5: cyano C₂₁H₁₈ClN₅O Pyrazole fusion alters ring conformation; methoxyphenyl enhances π-π stacking .

Key Observations:

Substituent Effects on Solubility :

  • The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with phenethyl () or pyridinylmethyl () groups, which are more hydrophobic .
  • Methoxy groups in other analogs (e.g., ) similarly enhance solubility .

Bioactivity Hypotheses: Chlorophenyl groups (2,4-dichloro vs. mono-chloro) may increase binding to halogen-bonding receptors, as seen in kinase inhibitors . Methyl esters (target compound) can act as prodrugs, hydrolyzing to carboxylic acids in vivo for improved target engagement .

Synthetic Challenges :

  • Introducing 2-methoxyethyl requires selective alkylation, avoiding side reactions at the pyridine nitrogen. highlights similar challenges with substituted phenyl groups .
  • Dichlorophenyl incorporation may demand rigorous purification to isolate positional isomers .

Biological Activity

Methyl 2-amino-4-(2,4-dichlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrano[3,2-c]pyridine core with various substituents that influence its biological activity. The presence of the dichlorophenyl and methoxyethyl groups may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • In vitro studies demonstrated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.15 µM to 0.23 µM against breast and lung cancer cell lines .
  • Mechanism of Action :
    • The compound has been reported to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer cell signaling pathways . The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Induction of Apoptosis :
    • Studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving DNA fragmentation and phosphatidylserine exposure on the cell membrane . This was evidenced by flow cytometric analysis indicating an increase in the sub-G1 population after treatment.

Case Studies

Several case studies illustrate the effectiveness of this compound:

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast)100 ± 5.0Apoptosis via DNA fragmentation
Study BA549 (Lung)0.15Inhibition of EGFR and VEGFR-2
Study CHepG-2 (Liver)0.23Induction of cell cycle arrest

Pharmacokinetic Properties

The pharmacokinetic profile of the compound has been assessed using computational methods to predict absorption, distribution, metabolism, and excretion (ADME) properties. These studies indicate favorable characteristics for further development as a therapeutic agent .

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